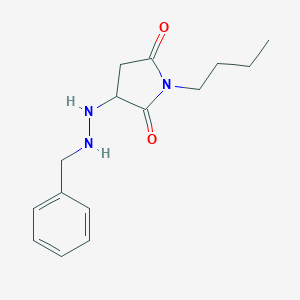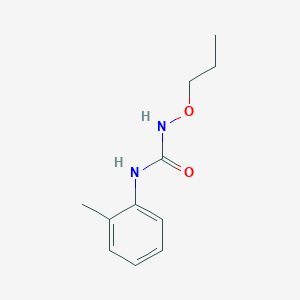
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide (NPTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide exerts its anticancer properties by inducing apoptosis in cancer cells. It has also been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is believed to exert its insecticidal and fungicidal properties by disrupting the normal physiological processes of insects and fungi.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its potential applications in various fields such as medicine, agriculture, and material science. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one of the limitations of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide. In medicine, further studies are needed to understand the mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as an anticancer agent. In agriculture, further studies are needed to understand the insecticidal and fungicidal properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a pesticide. In material science, further studies are needed to understand the fluorescence properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a fluorescent probe.
Synthesemethoden
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide can be synthesized using various methods such as the reaction between 2-nitroaniline and thiosemicarbazide in the presence of acetic acid and concentrated sulfuric acid. Another method involves the reaction between 2-nitroaniline and thiosemicarbazide in the presence of phosphorus oxychloride. The yield of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties. In material science, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a fluorescent probe. It has been shown to have high fluorescence intensity and selectivity towards certain metal ions.
Eigenschaften
Molekularformel |
C9H6N4O3S |
|---|---|
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H6N4O3S/c14-9(7-5-17-12-11-7)10-6-3-1-2-4-8(6)13(15)16/h1-5H,(H,10,14) |
InChI-Schlüssel |
KIEGBNGTDRNWAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)



![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)